molecular formula C21H28N2O4 B226777 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE

3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE

Cat. No.: B226777
M. Wt: 372.5 g/mol
InChI Key: AFYKIWGEODVQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate Amine: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the amine derivative.

    Amide Formation: The amine intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and amide linkage play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide is unique due to its combination of methoxy groups and an amide linkage, which confer specific chemical reactivity and potential biological activity not found in simpler compounds like cresols or trimethoxyphenylsilane.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C21H28N2O4/c1-23(12-10-16-8-9-19(26-3)20(14-16)27-4)13-11-21(24)22-17-6-5-7-18(15-17)25-2/h5-9,14-15H,10-13H2,1-4H3,(H,22,24)

InChI Key

AFYKIWGEODVQFN-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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